3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a phenoxyphenyl group with an imidazo[4,5-b]pyridin-2-one core, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of 3,4-diaminopyridine with appropriate aldehydes or ketones. One common method includes the reaction of 3,4-diaminopyridine with 4-phenoxybenzaldehyde in the presence of a cyclizing agent such as sodium metabisulfite . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the imidazo[4,5-b]pyridin-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-b]pyridin-2-one derivatives.
Scientific Research Applications
3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic core and have been studied for their biomedical applications.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another heterocyclic compound with similar structural features and biological activities.
Uniqueness
3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one stands out due to its unique combination of a phenoxyphenyl group and an imidazo[4,5-b]pyridin-2-one core. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61963-12-0 |
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Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C18H13N3O2/c22-18-20-16-7-4-12-19-17(16)21(18)13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H,20,22) |
InChI Key |
ZOFHTNBFYGVVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C4=C(C=CC=N4)NC3=O |
Origin of Product |
United States |
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